- Kinetic Isotope Effects in Cycloreversion of Rhenium (V) Diolates, Journal of the American Chemical Society, 2002, 124(15), 3970-3979
Cas no 95537-93-2 (Anisaldehyde-13C)
Anisaldehyde-13C structure
Product Name:Anisaldehyde-13C
Numero CAS:95537-93-2
MF:C8H8O2
MW:137.140577316284
CID:827239
PubChem ID:46780458
Update Time:2025-06-09
Anisaldehyde-13C Proprietà chimiche e fisiche
Nomi e identificatori
-
- ANISALDEHYDE-[7-13C]
- Anisaldehyde-13C
- ANISALDEHYDE-[7-13C],COLOURLESS OIL
- [13C]-p-anisaldehyde
- <7-13C>anisaldehyde
- <formyl-13C>anisaldehyde
- 4-Anisaldehyde-13C
- 4-methoxy-[carbonyl-(13)C]benzaldehyde
- Anisaldehyde 13C
- Anisic Aldehyde-13C
- Aubepine-13C
- Crategine-13C
- Obepin-13C
- p-Anisaldehyde-13C
- p-Anisic Aldehyde-13C
- p-Formylanisole-13C
- p-methoxybenzaldehyde (labelled)
- 4-Methoxybenzaldehyde-formyl-13C (ACI)
- 4-Methoxy(formyl-~13~C)benzaldehyde
- 95537-93-2
- AKOS030255207
- DTXSID30675629
-
- Inchi: 1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i6+1
- Chiave InChI: ZRSNZINYAWTAHE-PTQBSOBMSA-N
- Sorrisi: [13CH](C1C=CC(OC)=CC=1)=O
Proprietà calcolate
- Massa esatta: 137.05600
- Massa monoisotopica: 137.056
- Conta atomi isotopi: 1
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 10
- Conta legami ruotabili: 2
- Complessità: 104
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.8
- Superficie polare topologica: 26.3A^2
Proprietà sperimentali
- Densità: 1.088
- Punto di fusione: N/A
- Indice di rifrazione: 1.547
- Solubilità: Chloroform (Slightly), Methanol (Slightly)
- PSA: 26.30000
- LogP: 1.50770
Anisaldehyde-13C Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | A673202-50mg |
Anisaldehyde-13C |
95537-93-2 | 50mg |
$ 161.00 | 2023-04-19 | ||
| TRC | A673202-500mg |
Anisaldehyde-13C |
95537-93-2 | 500mg |
$ 1206.00 | 2023-04-19 | ||
| A2B Chem LLC | AI04635-50mg |
Anisaldehyde-[7-13C] |
95537-93-2 | 50mg |
$277.00 | 2024-04-19 | ||
| A2B Chem LLC | AI04635-500mg |
Anisaldehyde-[7-13C] |
95537-93-2 | 500mg |
$1292.00 | 2024-04-19 |
Anisaldehyde-13C Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Magnesium
Riferimento
- Ruthenium-Catalyzed Aromatization of Aromatic Enynes via the 1,2-Migration of Halo and Aryl Groups: A New Process Involving Electrocyclization and Skeletal Rearrangement, Journal of the American Chemical Society, 2003, 125(51), 15762-15763
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; 2 h, -78 °C; -78 °C → rt; 4 h, rt
1.2 Reagents: Potassium sodium tartrate ; 30 min, rt
1.2 Reagents: Potassium sodium tartrate ; 30 min, rt
Riferimento
- Nickel-Catalyzed Decarbonylative Alkylidenation of Phthalimides with Trimethylsilyl-Substituted Alkynes, Journal of the American Chemical Society, 2013, 135(37), 13636-13639
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Acetic anhydride , Sodium formate Catalysts: Palladium diacetate , CataCXium A Solvents: Dimethylformamide ; 1 h, 30 °C
1.2 Reagents: Triethylamine ; 16 h, 110 °C
1.2 Reagents: Triethylamine ; 16 h, 110 °C
Riferimento
- Convenient Palladium-Catalyzed Reductive Carbonylation of Aryl Bromides Under Gas-Free Conditions, European Journal of Organic Chemistry, 2018, 2018(22), 2780-2783
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Triethylsilane Catalysts: 1,4-Bis(diphenylphosphino)butane , Palladium, bis(acetonitrile)dichloro- Solvents: Dimethylformamide ; 20 bar, rt; 20 h, 20 bar, 100 °C; 100 °C → rt
Riferimento
- Palladium-catalyzed carbonylations of aryl bromides using paraformaldehyde. Synthesis of aldehydes and esters, Angewandte Chemie, 2014, 53(38), 10090-10094
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
Riferimento
- The Vilsmeier reaction of fully conjugated carbocycles and heterocycles, Organic Reactions (Hoboken, 1997, 49,
Anisaldehyde-13C Raw materials
- 4-Methoxy-7-13C-benzoic Acid
- Formic Acid-13C
- Formaldehyde-13C (20% by weight in water)
- Anisole
- N,N-Dimethylformamide-(carbonyl-13C)
Anisaldehyde-13C Preparation Products
Anisaldehyde-13C Letteratura correlata
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
95537-93-2 (Anisaldehyde-13C) Prodotti correlati
- 39515-51-0(3-Phenoxybenzaldehyde)
- 10031-82-0(4-Ethoxybenzaldehyde)
- 67-36-7(4-Phenoxybenzaldehyde)
- 3453-33-6(6-methoxynaphthalene-2-carbaldehyde)
- 123-11-5(p-Methoxybenzaldehyde)
- 62373-80-2(3-(4-Methoxyphenoxy)benzaldehyde)
- 2215-76-1(4-(4-Formylphenoxy)benzaldehyde)
- 158365-55-0(7-methoxynaphthalene-1-carbaldehyde)
- 7311-34-4(3,5-Dimethoxybenzaldehyde)
- 591-31-1(3-Methoxybenzaldehyde)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso